Superior Selectivity Profile vs. Generic CBS Inhibitor Aminooxyacetic Acid (AOAA)
A pyrazolo[3,4-c]pyridine derivative, for which 1H-Pyrazolo[3,4-C]pyridin-5-amine serves as the core scaffold, demonstrated potent inhibition of Cystathionine Beta-Synthase (CBS) with activity comparable to the most potent known inhibitor, aminooxyacetic acid (AOAA). Critically, this pyrazolopyridine derivative showed promising specificity for CBS over the related enzyme cystathionine γ-lyase (CSE), a key advantage that addresses the selectivity problems associated with commonly used CBS inhibitors like AOAA [1]. This indicates that the core scaffold imparts an inherent selectivity advantage.
| Evidence Dimension | Enzyme Inhibition Potency and Selectivity |
|---|---|
| Target Compound Data | Potent CBS inhibitory activity (comparable to AOAA) with promising specificity over CSE [1]. |
| Comparator Or Baseline | Aminooxyacetic acid (AOAA): Potent CBS inhibition but known for selectivity problems [1]. |
| Quantified Difference | Qualitative selectivity advantage: Promising specificity for CBS over CSE, in contrast to the non-selective profile of AOAA [1]. |
| Conditions | Methylene blue assay for CBS modulator screening [1]. |
Why This Matters
For a scientific user, this evidence suggests that analogs built on this scaffold have a higher probability of achieving target selectivity, a crucial parameter for reducing off-target toxicity and improving the therapeutic window.
- [1] Fantel, A. M., et al. (2020). Screening of Heteroaromatic Scaffolds against Cystathionine Beta-Synthase Enables Identification of Substituted Pyrazolo[3,4-c]Pyridines as Potent and Selective Orthosteric Inhibitors. Biomolecules, 10(8), 1173. View Source
